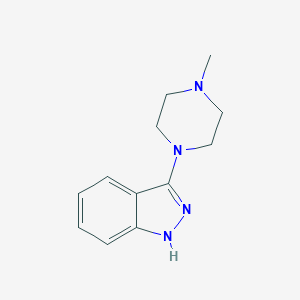
3-(4-Methylpiperazin-1-YL)-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methylpiperazin-1-YL)-1H-indazole is a useful research compound. Its molecular formula is C12H16N4 and its molecular weight is 216.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Properties
The indazole scaffold is recognized for its diverse anticancer properties. Research has demonstrated that derivatives of 3-(4-Methylpiperazin-1-YL)-1H-indazole exhibit significant inhibitory activities against various cancer cell lines. For instance, a study reported that substituting the piperazine group with 4-(4-methylpiperazin-1-yl)phenyl led to compounds that showed notable antiproliferative effects against MCF-7 and HCT116 cells, with IC50 values of 1.15 μM and 4.89 μM respectively . The mechanism of action often involves the induction of apoptosis through mitochondrial pathways, as evidenced by changes in mitochondrial membrane potential and reactive oxygen species (ROS) levels upon treatment .
Kinase Inhibition
Indazole derivatives have been explored as inhibitors of various kinases, which play critical roles in cancer progression. For example, compounds derived from the indazole scaffold have been shown to inhibit mutant BRAF in melanoma cells, providing a promising avenue for targeted cancer therapies . Additionally, studies have indicated that modifications to the indazole structure can enhance potency against specific kinases such as BCR-ABL, particularly in imatinib-resistant forms .
Synthetic Approaches
The synthesis of this compound typically involves multi-step processes that include the formation of the indazole core followed by functionalization at various positions to enhance biological activity. Recent advancements have focused on optimizing these synthetic routes to improve yield and reduce costs .
Structure-Activity Relationships
The SAR studies indicate that specific substitutions on the indazole ring significantly affect biological activity. For example, altering substituents at the 4-position of the piperazine moiety has been shown to modulate potency against different cancer cell lines and kinases . The introduction of electron-withdrawing or electron-donating groups can enhance binding affinity and selectivity towards target proteins.
Cancer Treatment
Given its promising anticancer activity, this compound is being investigated as a potential therapeutic agent for various cancers, including breast cancer and melanoma. Its ability to inhibit key signaling pathways involved in tumor growth positions it as a candidate for further clinical development .
Potential in Treating Resistance
The compound's efficacy against resistant cancer forms highlights its potential role in combination therapies aimed at overcoming drug resistance in cancers such as chronic myeloid leukemia (CML) . Research into derivatives that maintain activity against resistant mutations is ongoing.
Case Studies
Propiedades
Número CAS |
131634-01-0 |
|---|---|
Fórmula molecular |
C12H16N4 |
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
3-(4-methylpiperazin-1-yl)-1H-indazole |
InChI |
InChI=1S/C12H16N4/c1-15-6-8-16(9-7-15)12-10-4-2-3-5-11(10)13-14-12/h2-5H,6-9H2,1H3,(H,13,14) |
Clave InChI |
QEGQWEDKMMRTLW-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=NNC3=CC=CC=C32 |
SMILES canónico |
CN1CCN(CC1)C2=NNC3=CC=CC=C32 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














